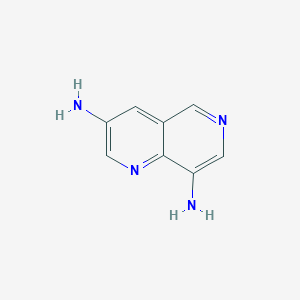

1,6-萘啶-3,8-二胺

描述

1,6-Naphthyridine-3,8-diamine, also known as Naphthyridine, is a solid compound with a molecular weight of 160.18 . It is a member of the naphthyridines, a subset of diazanaphthalenes with nitrogen in separate rings . It has been extensively studied for its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,6-Naphthyridine-3,8-diamine and its derivatives has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-3,8-diamine is represented by the InChI code: 1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 . It is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis

1,6-Naphthyridine-3,8-diamine is a white solid . It has a surprisingly wide span of melting points, with the lowest being less than 40 ºC .作用机制

Target of Action

1,6-Naphthyridine-3,8-diamine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain derivatives of 1,6-naphthyridine act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It is known that naphthyridines have a wide spectrum of biological applications .

实验室实验的优点和局限性

NAD has several advantages for lab experiments. It is a stable molecule that can be easily synthesized and purified. It is also readily available in commercial sources. However, NAD has some limitations for lab experiments. It is a relatively expensive molecule, and its synthesis requires specialized equipment and expertise. Additionally, NAD is subject to degradation by enzymes and other factors, which can affect its stability and activity.

未来方向

NAD has emerged as a promising target for the development of new therapies for various diseases. Future research should focus on the development of new synthetic methods for NAD and its analogs. Additionally, more studies are needed to understand the role of NAD in aging and age-related diseases. The development of NAD-based therapies for these diseases should also be explored. Finally, the potential use of NAD as a biomarker for disease diagnosis and prognosis should be investigated.

Conclusion:

In conclusion, NAD is a coenzyme that plays a crucial role in cellular metabolism and energy production. It has been extensively studied for its role in various physiological and biochemical processes. NAD has several advantages for lab experiments, but it also has some limitations. Future research should focus on the development of new synthetic methods for NAD and its analogs, the role of NAD in aging and age-related diseases, and the development of NAD-based therapies for these diseases.

科学研究应用

抗癌特性

包括1,6-萘啶-3,8-二胺在内的1,6-萘啶类化合物已被发现具有显著的抗癌特性 . 它们已针对不同的癌细胞系进行了研究,结构-活性关系 (SAR) 以及分子建模研究已被用于将抗癌活性与 1,6-萘啶类化合物相关联 .

抗 HIV 活性

1,6-萘啶类化合物已被确定具有抗 HIV(人类免疫缺陷病毒)特性 . 这使得它们成为开发用于治疗 HIV 的新药物的潜在候选药物。

抗菌活性

这些化合物还表现出抗菌活性 , 这意味着它们可用于开发新的抗菌剂。

镇痛特性

已发现 1,6-萘啶类化合物具有镇痛(止痛)特性 . 这表明其在开发新的止痛药物中具有潜在应用价值。

抗炎活性

已发现这些化合物具有抗炎特性 , 这可能使它们在治疗各种炎症性疾病中发挥作用。

抗氧化活性

1,6-萘啶类化合物还表现出抗氧化活性 , 这意味着它们可能在开发新的抗氧化疗法中发挥作用。

属性

IUPAC Name |

1,6-naphthyridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLFLVKNZMNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

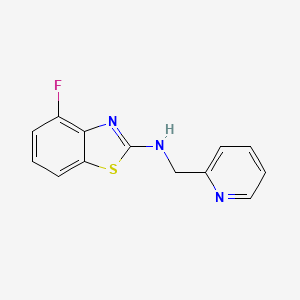

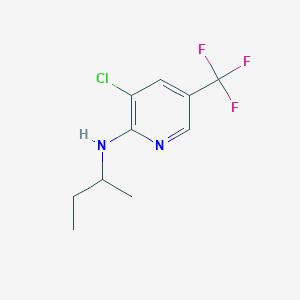

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

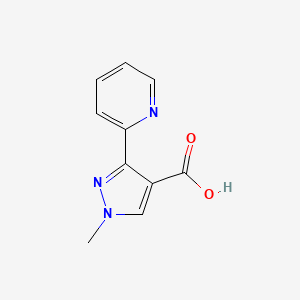

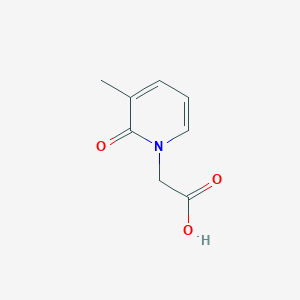

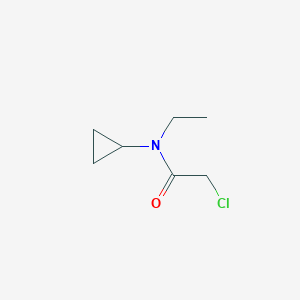

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)

amine](/img/structure/B1461812.png)